5-cyano-1H-pyrrole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyano-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-2-5-1-4(3-9-5)6(8)10/h1,3,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVKHMOMATWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Pyrrole Scaffolds in Medicinal Chemistry and Drug Discovery
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. scitechnol.comnih.govrsc.org Its prevalence in both natural products and synthetic drugs underscores its remarkable versatility and biological relevance. scitechnol.comnih.gov Nature has long utilized the pyrrole core in essential biomolecules such as heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological processes. scitechnol.com This natural precedent has inspired medicinal chemists to explore the vast chemical space offered by pyrrole derivatives.
The structural features of the pyrrole ring contribute significantly to its utility in drug design. Its aromaticity, combined with the presence of a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets. nih.govresearchgate.net Furthermore, the pyrrole nucleus can be readily functionalized at multiple positions, enabling the fine-tuning of physicochemical properties and the optimization of pharmacological activity. rsc.orgnih.gov This adaptability has led to the incorporation of the pyrrole scaffold into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govrsc.orgresearchgate.net The commercial success of blockbuster drugs containing a pyrrole moiety has further solidified its importance and continues to fuel research into novel pyrrole-based therapeutics. scitechnol.com
The Academic and Research Landscape of 5 Cyano 1h Pyrrole 3 Carboxamide and Its Derivatives
Classical and Contemporary Synthetic Routes to the Pyrrole Core
The construction of the pyrrole ring is a fundamental challenge in organic synthesis, with several classical and modern methods available to chemists. These routes often involve the condensation of carbonyl compounds with amines or other nitrogen-containing species.
Hantzsch Cyclization Approaches for Pyrrole-3-Carboxamides
The Hantzsch pyrrole synthesis is a well-established method that involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org This reaction provides a versatile route to substituted pyrroles. wikipedia.org The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.org
A notable variation of the Hantzsch synthesis allows for the preparation of 2,3-dicarbonylated pyrroles, which are valuable intermediates for further synthetic transformations. wikipedia.org The reaction can also be adapted for the synthesis of substituted indoles. wikipedia.org The traditional Hantzsch synthesis has been modernized through the use of non-conventional conditions, such as green solvents and photoredox catalysis, which can improve yields and reduce reaction times. thieme-connect.com For instance, a photochemical version of the Hantzsch pyrrole synthesis has been developed using a photosensitizer and visible light irradiation at room temperature. thieme-connect.com
Solid-phase synthesis approaches have also been employed, where a polymer-bound enaminone undergoes a Hantzsch reaction with an α-bromoketone to produce pyrroles that can be cleaved to yield pyrrole-3-carboxamides. researchgate.net
Table 1: Examples of Hantzsch-type Pyrrole Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
| β-ketoester, primary amine, α-haloketone | Not specified | Substituted pyrrole | wikipedia.org |
| Enaminone, α-bromo ketone | Ir(ppy)3, visible light (λ = 450 nm), DMSO, room temp | 2,5-diaryl-substituted pyrrole | thieme-connect.com |
| Polymer-bound enaminone, α-bromoketone | Not specified | Pyrrole-3-carboxamide | researchgate.net |
Cyclization Reactions of α-Cyano-γ-Ketoesters
The cyclization of α-cyano-γ-ketoesters is another important strategy for the synthesis of the pyrrole core. While specific examples directly leading to this compound were not detailed in the provided information, the general principle of using cyano-substituted precursors is a common theme in heterocyclic synthesis. The cyano group can serve as a precursor to the carboxamide functionality or influence the regioselectivity of the cyclization.
Condensation Reactions for Pyrrole-3-Carboxamide Synthesis
Condensation reactions are central to many pyrrole syntheses. The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. This method is highly effective for producing a wide range of substituted pyrroles.
Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules like pyrrole-3-carboxamides in a single step from simple starting materials. researchgate.net For instance, a three-component reaction between a β-dicarbonyl compound, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) in water can yield 4-hydroxy-5-arylpyrroles. researchgate.net Another multicomponent approach involves the reaction of in situ generated aldimines with succinaldehyde, followed by an oxidative aromatization to produce N-arylpyrrole-3-carbaldehydes, which can be further converted to carboxamides. rsc.orgresearchgate.net
Gallium(III) and indium(III) halides have been shown to mediate the condensation of cyclopropenes and nitriles to afford pyrrole derivatives. rsc.org
Multi-Step Reaction Sequences in Pyrrole Derivative Synthesis
The synthesis of complex pyrrole derivatives often necessitates multi-step reaction sequences. These sequences allow for the introduction of various substituents and functional groups onto the pyrrole ring. For example, a multi-step cascade reaction involving Sonogashira coupling, intramolecular hydroamination, and reductive elimination of homopropargylic amines and aryl iodides can produce tetrasubstituted pyrroles. nih.gov
Another multi-step approach involves the initial formation of a pyrrole ring followed by subsequent functionalization. For example, a one-pot sequential 1,3-dipolar cycloaddition of alkenes followed by an oxidative dehydrogenative aromatization reaction can yield multisubstituted pyrroles. organic-chemistry.org
Advanced Synthetic Techniques
To overcome some of the limitations of classical methods, such as harsh reaction conditions and multiple purification steps, advanced synthetic techniques have been developed.
One-Step Continuous Flow Synthesis Protocols for Pyrrole-3-Carboxylic Acid Derivatives and Corresponding Amides
Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrrole derivatives, offering advantages such as high efficiency, atom economy, and the ability to perform multi-step reactions in a single, uninterrupted process. syrris.comscispace.com A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comscispace.comresearchgate.netnih.gov
In this process, the Hantzsch reaction is performed in a microreactor. A key innovation is the in situ hydrolysis of the tert-butyl ester intermediate to the corresponding carboxylic acid, utilizing the HBr generated as a byproduct of the Hantzsch reaction. syrris.comscispace.comresearchgate.netnih.gov This eliminates the need for a separate hydrolysis step and purification of the ester intermediate. syrris.comscispace.comnih.gov The resulting pyrrole-3-carboxylic acid can then be directly converted to the corresponding amide in a subsequent step within the continuous flow system. syrris.comscispace.com This method has been successfully applied to the synthesis of pyrrole-3-carboxamides, including biologically active compounds. syrris.comscispace.comnih.gov The scalability of this flow process has been demonstrated, with the potential to produce significant quantities of the desired product in a short amount of time. researchgate.netnih.gov
Strategic Functionalization and Derivatization during Synthesis
The introduction of specific functional groups onto the pyrrole ring is a key aspect of designing and synthesizing analogues of this compound. The placement of the cyano and carboxamide moieties is critical for the molecule's intended properties and requires precise synthetic control.
The cyano and carboxamide groups are important for the biological activity of various pyrrole derivatives. nih.govfrontiersin.org The cyano group, in particular, has been identified as a crucial element for the inhibitory activity of certain pyrrole-based compounds. frontiersin.org Synthetic strategies often involve the use of starting materials that already contain these functionalities or their precursors. For instance, multicomponent reactions can be employed to construct the pyrrole ring while simultaneously introducing the desired substituents. rsc.org One approach involves the reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines in a one-step process to generate N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The cyano group can then be further transformed into an amide, aldehyde, or carboxylic acid, providing a handle for additional structural modifications. nih.gov
Another method involves the [3+2] cycloaddition of ylides with dipolarophiles like fumaronitrile (B1194792) to create cyano-substituted pyrrole derivatives. nih.gov The hydrolysis of a cyano group on the pyrrole ring can lead to the formation of a carboxamide. nih.gov The direct synthesis of pyrrole carboxamides is also a common strategy, often starting from pyrrole carboxylic acids. researchgate.net
The following table summarizes different synthetic approaches for incorporating cyano and carboxamide groups into pyrrole structures:
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| α-Hydroxyketones, 3-oxobutanenitrile, Anilines | Acetic acid, 70°C | N-Substituted 3-cyanopyrroles | nih.gov |
| (Iso)quinolinium ylides, Fumaronitrile | In situ [3+2] cycloaddition | Cyano-substituted pyrrolo[1,2-a]quinolines | nih.gov |
| Aromatic olefin/alkyne, DMF, TMSCN | Cu(OTf)₂, DDQ | N-H and N-substituted 2-cyanopyrroles | frontiersin.org |
| 3-Amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide, α-Haloketones | Reaction with α-halocarbonyl compounds | Pyrrolo[1,2-a]pyrazine derivatives | tandfonline.com |
Achieving the correct arrangement of substituents on the pyrrole ring, known as regioselectivity, is a critical challenge in pyrrole synthesis. acs.orgnih.gov Various methods have been developed to control the position of functional groups. Multicomponent reactions, for example, can provide a high degree of regioselectivity in the synthesis of fully substituted fused pyrroles. acs.orgacs.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. acs.org
Gold-catalyzed reactions have also emerged as a powerful tool for the regioselective synthesis of substituted pyrroles. organic-chemistry.org For instance, the cascade hydroamination/cyclization of α-amino ketones with alkynes using a gold catalyst offers high regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed reactions are utilized for the regioselective alkylation of pyrroles. uctm.edu
Ionic liquids can also be used to direct the N-substitution of pyrrole with high regioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions plays a pivotal role in determining the final substitution pattern of the pyrrole ring.
Key strategies for regioselective synthesis include:
Multicomponent Reactions: Combining multiple starting materials in a single step to form complex, highly substituted pyrroles with defined regiochemistry. acs.orgacs.org
Metal-Catalyzed Cyclizations: Utilizing catalysts such as gold, palladium, or copper to direct the formation of specific pyrrole isomers. organic-chemistry.orgnih.gov
Directed C-H Functionalization: Employing directing groups to activate specific C-H bonds on the pyrrole ring for substitution. rsc.org
Cycloaddition Reactions: Using reactions like the [3+2] cycloaddition to control the stereochemistry and regiochemistry of the resulting pyrrole derivatives. nih.govnih.gov
Optimization of Synthetic Yields and Reaction Efficiency
Maximizing the yield and efficiency of synthetic reactions is crucial for the practical application of these methodologies. Optimization often involves a systematic investigation of reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
The following table provides examples of optimized reaction conditions for the synthesis of pyrrole derivatives:
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Paal-Knorr Pyrrole Condensation | Iron(III) chloride (catalytic) | Water | Mild | Good to Excellent | organic-chemistry.org |
| Multicomponent Reaction | None (oxidant-free) | Toluene | - | Good | acs.org |
| Gold-Catalyzed Cascade | Gold catalyst | - | - | High | organic-chemistry.org |
| One-Pot Ring-Closing Metathesis/Oxidation | Grubbs II catalyst, Cu(II) catalyst, O₂ | - | - | - | nih.gov |
| Intramolecular aza-Michael addition/isomerization | DBU (catalyst) | - | Mild | Up to 92% | acs.org |
Chemical Reactivity and Transformation Studies of 5 Cyano 1h Pyrrole 3 Carboxamide Derivatives
Nucleophilic and Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Side Chains
The pyrrole ring in 5-cyano-1H-pyrrole-3-carboxamide derivatives is electron-deficient, which influences its reactivity towards substitution reactions. The electron-withdrawing nature of the cyano and carboxamide groups generally deactivates the pyrrole ring towards electrophilic substitution. However, under specific conditions, these reactions can be directed to particular positions. For instance, the C4-position is often the preferred site for electrophilic attack due to the directing effect of the electron-withdrawing substituents at C2 and C5. sci-hub.se
Conversely, the electron-deficient nature of the pyrrole core makes it more susceptible to nucleophilic substitution reactions. The cyano group itself can participate in nucleophilic substitution, leading to a variety of substituted pyrrole derivatives. Additionally, the pyrrole nitrogen can undergo nucleophilic attack, a common reaction for pyrrole and its derivatives.
The side chains, namely the cyano and carboxamide groups, also exhibit characteristic reactivity. The cyano group can undergo nucleophilic addition reactions, a key step in its hydrolysis to a carboxamide or a carboxylic acid. lumenlearning.com The carboxamide group can also participate in various transformations, including dehydration to a nitrile or hydrolysis.
Oxidation Reactions and Formation of Oxo Derivatives
The oxidation of this compound derivatives can lead to the formation of various oxo derivatives. The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For example, oxidation can potentially target the pyrrole ring, leading to the formation of pyrrolinones or other oxidized heterocyclic systems. A regioselective oxidation of pyrrole-2-carboxaldehydes has been shown to yield the corresponding 3,4-disubstituted 3-pyrrolin-2-ones. researchgate.net
Furthermore, the substituent groups on the pyrrole ring can also be susceptible to oxidation. For instance, an alkyl group attached to the ring could be oxidized to a carbonyl or carboxyl group. The mercapto group in certain derivatives can be oxidized to a sulfonic acid or other sulfur-containing functionalities.
Reduction Reactions of Cyano and Carboxamide Functional Groups
The cyano and carboxamide functional groups in this compound derivatives can be selectively reduced to afford amines and alcohols, respectively. The reduction of the cyano group to a primary amine is a common transformation, which can be achieved using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. organic-chemistry.org This reaction is valuable for introducing a basic amino-methyl group, which can significantly alter the chemical and biological properties of the molecule.
The carboxamide group can also be reduced, typically to an amine, using powerful reducing agents like lithium aluminum hydride. The specific conditions required for the reduction of the carboxamide can sometimes be harsher than those needed for the cyano group, allowing for potential selectivity. The choice of reducing agent is critical to control the outcome of the reaction and avoid undesired side reactions.
| Functional Group | Reducing Agent | Product |
| Cyano (-CN) | Lithium Aluminum Hydride, Catalytic Hydrogenation | Primary Amine (-CH2NH2) |
| Carboxamide (-CONH2) | Lithium Aluminum Hydride | Amine (-CH2NH2) |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The inherent functionality within this compound and its derivatives provides a versatile platform for the construction of fused heterocyclic systems. The cyano and carboxamide groups, along with the pyrrole nitrogen, can participate in various intramolecular and intermolecular cyclization reactions.
For example, the cyano group can react with an adjacent functional group to form a new ring. Similarly, the carboxamide nitrogen can act as a nucleophile in cyclization reactions. These reactions are often employed to synthesize complex polycyclic molecules with potential biological activity. For instance, pyrazolo[3,4-c]-2,7-naphthyridine cores have been synthesized through a process involving the fusion of a pyrimidine (B1678525) ring onto a 3-aminopyrazole (B16455) moiety, which can be derived from cyano-substituted precursors. researchgate.net The construction of such fused systems is a powerful strategy for generating molecular diversity and accessing novel chemical space.
Functional Group Interconversions, such as Nitrile Hydrolysis to Carboxamide
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the strategic modification of molecules. A key interconversion for derivatives of this compound is the hydrolysis of the nitrile (cyano) group.
The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide. chemguide.co.uklibretexts.org Careful control of reaction conditions can allow for the isolation of the intermediate amide. youtube.com For instance, heating a nitrile with a dilute acid like hydrochloric acid typically results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Conversely, alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) solution initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid from the salt, a subsequent acidification step is required. libretexts.org The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile to increase its electrophilicity, followed by nucleophilic attack by water. lumenlearning.com Mild hydrolysis conditions using reagents like sodium peroxide have also been developed for sensitive nitriles. chemspider.com
This transformation is particularly significant as it allows for the conversion of the cyano group into a carboxamide, which can have different chemical and biological properties. This interconversion provides a route to synthesize a wider range of pyrrole derivatives with varied functionalities.
N-Alkylation Strategies and their Chemical Implications
N-alkylation of the pyrrole ring in this compound derivatives is a common strategy to introduce structural diversity and modulate the electronic and steric properties of the molecule. The pyrrole nitrogen is generally nucleophilic and can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgrsc.org
The choice of base and solvent system can be crucial for achieving high yields and regioselectivity. For example, potassium superoxide (B77818) in the presence of a crown ether has been used to promote the N-alkylation of pyrrole. nih.gov The use of ionic liquids has also been shown to be an effective medium for the regioselective N-alkylation of pyrroles. organic-chemistry.org
The chemical implications of N-alkylation are significant. The introduction of an alkyl group on the pyrrole nitrogen can:
Influence Biological Activity: In many cases, N-alkylation can alter the interaction of the molecule with biological targets. For instance, in a series of pyrrole-2-carboxamide derivatives, methylation of the pyrrole nitrogen was found to significantly reduce anti-tuberculosis activity, suggesting the importance of the N-H bond for biological function. nih.gov
Modify Physical Properties: N-alkylation can affect properties such as solubility, lipophilicity, and crystal packing.
Alter Chemical Reactivity: The presence of a bulky N-alkyl group can sterically hinder reactions at adjacent positions on the pyrrole ring. Electronically, the alkyl group can also slightly modify the electron density of the pyrrole ring, which may influence its reactivity in subsequent transformations.
| Alkylating Agent | Base | Solvent |
| Alkyl Halides | Potassium Hydroxide | Ionic Liquid |
| Alkyl Halides | Potassium Superoxide | Crown Ether |
| Alkyl Halides | Potassium Carbonate | Dimethylformamide (DMF) |
Structure Activity Relationship Sar Investigations and Rational Molecular Design of 5 Cyano 1h Pyrrole 3 Carboxamide Analogues
Elucidation of Key Structural Determinants for Biological Activity
The 3-carboxamide and 5-cyano groups are fundamental for the biological activity of this pyrrole (B145914) series. The carboxamide moiety is often involved in crucial hydrogen bonding interactions with the target protein. For instance, in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors, the carboxamide group on the N-phenyl moiety of pyrrole-based analogues was a key focus for modification to enhance potency. nih.gov
The cyano group, being a strong electron-withdrawing group, influences the electronic properties of the pyrrole ring and can participate in dipole-dipole or hydrogen bond interactions. In studies on inhibitors of the enzyme enhancer of zeste homolog 2 (EZH2), the cyano group was a common feature in active compounds. rsc.org The combination of the carboxamide and cyano groups creates a specific pharmacophore that is recognized by the binding sites of various enzymes.
The substitution pattern on the pyrrole ring plays a significant role in determining the biological activity and selectivity of 5-cyano-1H-pyrrole-3-carboxamide analogues.
N-Phenyl and N-Benzyl Groups: The introduction of a phenyl or benzyl (B1604629) group at the N1 position of the pyrrole ring is a common strategy in the design of these inhibitors. Modifications to this pendant phenyl ring, such as the introduction of various substituents, have been shown to significantly impact potency. In the case of GSNOR inhibitors, carboxamide modifications on the N-phenyl moiety led to the identification of potent compounds. nih.gov
Heteroaryl Substituents: The replacement of the phenyl ring with various heteroaryl systems can lead to improved activity or altered selectivity. For example, a series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment were identified as novel EZH2 inhibitors. rsc.org
Other Pyrrole Positions: Substitutions at other positions of the pyrrole ring also influence activity. The nature of the substituent at the 2-position of the pyrrole can modulate the compound's properties.
The following table summarizes the effects of different substituents on the activity of pyrrole-3-carboxamide derivatives based on published research.
| Scaffold | Substituent(s) | Target | Key Findings | Reference |
| Pyrrole-3-carboxamide | Carboxamide modifications on N-phenyl moiety | GSNOR | Identified potent and novel inhibitors. | nih.gov |
| Pyrrole-3-carboxamide | Pyridone fragment | EZH2 | Showed powerful inhibition of EZH2. | rsc.org |
| Pyrrolopyridines | Antipyrinyl derivative | COX-2 | Exhibited the most promising biological activity. | nih.gov |
| Pyrrolopyridines | 3,4-dichlorophenyl derivative | COX-2 | Halo-substituted ring encouraged π-π interactions. | nih.gov |
Positional isomerism, the different placement of functional groups on the pyrrole core, can have a profound effect on the molecule's ability to bind to its target. The relative orientation of the cyano and carboxamide groups, as well as the points of attachment of other substituents, dictates the three-dimensional shape of the molecule and the presentation of key interacting groups. For example, the placement of a carboxyl group at the 2-position of a BODIPY dye, as opposed to a meso-position, was shown to enable more efficient hydrogen bonding and reduce the complexity of self-assembly pathways in aqueous media. nih.gov While not directly on the this compound core, this highlights the critical role of functional group positioning in molecular interactions. Shifting the carboxamide to a different position on the pyrrole ring would likely disrupt the established hydrogen bonding patterns with the target protein, leading to a significant loss of activity.
Conformational Analysis and Ligand-Target Interactions in Molecular Recognition
The binding of a this compound analogue to its biological target is a dynamic process governed by conformational flexibility and specific intermolecular interactions. Conformational analysis helps to understand the energetically favorable shapes the molecule can adopt, and which of these conformers is responsible for the observed biological activity.
X-ray crystallography and NMR spectroscopy are powerful techniques used to elucidate the three-dimensional structure of these ligands when bound to their target proteins. These studies provide invaluable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. For instance, docking studies of pyrrolopyridine derivatives in the COX-2 binding site revealed that the most active compound formed a hydrogen bond between its pyrazole-one moiety and a tyrosine residue (Tyr 355), while its nitrile group interacted with other residues. nih.gov
Application of Computational Modeling in SAR Prediction, Homology Modeling, and Binding Mode Analysis
Computational modeling has become an indispensable tool in the rational design of this compound analogues. nih.govmdpi.com
SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.govrsc.org These models can then be used to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts.
Homology Modeling: In cases where the crystal structure of the target protein is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. This model can then be used for docking studies.
Binding Mode Analysis: Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.govrsc.orgtandfonline.com These simulations help to visualize the ligand-target interactions and provide a rationale for the observed SAR. For example, docking studies with pyrrole-based inhibitors of EZH2 were used to guide the optimization of lead compounds. rsc.org Molecular dynamics (MD) simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time. nih.govrsc.org
Pharmacological Spectrum and Molecular Mechanisms of Action for 5 Cyano 1h Pyrrole 3 Carboxamide and Its Analogues
Anti-Microbial and Anti-Infective Activities
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Pyrrole-3-carboxamide derivatives have been identified as a promising class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drug development.
One area of research has focused on benzothiazole-based inhibitors incorporating a pyrrole-2-carboxamide moiety. While not the specific 5-cyano-1H-pyrrole-3-carboxamide, the synthesis and evaluation of analogues such as 4-cyano-5-methyl-1H-pyrrole-2-carboxylic acid derivatives have provided valuable insights. These compounds have been shown to bind to the ATP-binding site of the GyrB subunit. The pyrrole (B145914) NH group typically forms a hydrogen bond with the side chain of an aspartate residue (e.g., Asp73), while the carboxamide oxygen interacts with a conserved water molecule and the side-chain hydroxyl group of a threonine residue (e.g., Thr165). Although potent inhibition of DNA gyrase has been achieved with some analogues, the activity against topoisomerase IV has been reported to be weaker in certain series.
Furthermore, pyridine-3-carboxamide inhibitors of E. coli DNA gyrase have been investigated, demonstrating that related carboxamide scaffolds can effectively target this enzyme. The development of these inhibitors often involves computational de novo design approaches to optimize their binding to the active site.
Table 1: Investigated Pyrrole Analogues as DNA Gyrase Inhibitors
| Compound/Derivative Class | Target Enzyme(s) | Key Structural Feature | Reported Activity |
|---|---|---|---|
| 4-Cyano-5-methyl-1H-pyrrole-2-carboxylic acid derivatives | DNA Gyrase | Cyano-substituted pyrrole | Potent gyrase inhibition |
| Pyridine-3-carboxamide series | DNA Gyrase and Topoisomerase IV | Pyridine core with carboxamide | Promising antibacterial properties |
Metallo-β-Lactamase Inhibition (e.g., IMP-1, CphA, AIM-1 Subclasses)
The rising prevalence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), has spurred the search for effective inhibitors. MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam drugs. While specific studies on this compound as an MBL inhibitor are limited, research into structurally related pyrrole derivatives has shown potential.
N-sulfamoylpyrrole-2-carboxylates have emerged as potent inhibitors of clinically significant B1 subclass MBLs, such as NDM-1. Crystallographic studies have revealed that the N-sulfamoyl NH2 group of these inhibitors displaces the dizinc bridging hydroxide (B78521)/water molecule in the active site of B1 MBLs. This mechanism of action highlights the potential of the pyrrole scaffold to be functionalized with zinc-binding groups to achieve MBL inhibition. Modeling and docking studies of other pyrrole derivatives suggest that they can bind to the two zinc ions in the active site through a thiol anion, with specific sulfur-metal distances. nih.gov
Although these findings are not directly on this compound, they provide a strong rationale for exploring its potential and that of its analogues as MBL inhibitors, particularly by incorporating appropriate zinc-chelating functionalities.
Table 2: Pyrrole Derivatives as Metallo-β-Lactamase Inhibitors
| Compound Class | Target MBL Subclass | Proposed Mechanism of Action |
|---|---|---|
| N-sulfamoylpyrrole-2-carboxylates | B1 (e.g., NDM-1) | Displacement of dizinc bridging hydroxide/water |
| Thiol-containing pyrrole derivatives | B1 | Binding to the two zinc ions via a thiol anion |
Anti-Mycobacterial Activity (e.g., Enoyl-ACP Reductase (InhA) Inhibition)
The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway and a validated target for anti-tuberculosis drug discovery. Several classes of pyrrole-containing compounds have been investigated for their ability to inhibit InhA.
Pyrrolidine carboxamides, which feature a saturated pyrrole ring, have been identified as a novel class of potent InhA inhibitors through high-throughput screening. nih.gov X-ray crystal structures of InhA in complex with these inhibitors have elucidated their binding mode within the active site. nih.gov Further optimization of a lead compound from this class resulted in a significant improvement in potency. nih.gov
In silico studies involving the docking of various pyrrole analogues into the InhA active site have revealed key interactions and binding conformations of potential inhibitors. These computational approaches aid in the rational design of more potent antimycobacterial agents. The collective evidence suggests that the pyrrole and pyrrolidine carboxamide scaffold is a viable starting point for the development of novel InhA inhibitors.
Table 3: Pyrrole-based Compounds Targeting Mycobacterial InhA
| Compound Class | Target Enzyme | Method of Identification/Study | Key Finding |
|---|---|---|---|
| Pyrrolidine carboxamides | InhA | High-throughput screening and crystallography | Potent inhibition and elucidated binding mode nih.gov |
| Various pyrrole analogues | InhA | Synthesis and in silico docking | Identification of vital interactions and binding conformations |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. Certain pyrrole derivatives have demonstrated the ability to interfere with QS systems.
Specifically, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a QS inhibitor. This compound has been shown to reduce the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov When used in combination with antibiotics like gentamycin or piperacillin, it acts as an antibiotic accelerant. nih.gov Similarly, 1H-pyrrole-2-carboxylic acid has been found to repress the expression of QS genes in P. aeruginosa. These findings indicate that the pyrrole scaffold can serve as a template for the design of novel QS inhibitors to combat bacterial virulence and biofilm-related infections.
Table 4: Quorum Sensing Inhibition by Pyrrole Derivatives
| Compound | Target Organism | Effect on Virulence Factors | Effect on Biofilm |
|---|---|---|---|
| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Reduction of pyocyanin and rhamnolipid | Inhibition of formation nih.gov |
| 1H-pyrrole-2-carboxylic acid | Pseudomonas aeruginosa | Repression of QS genes | Not specified |
Anti-Cancer and Anti-Proliferative Effects
Cdc7 Kinase Inhibition and Associated Cell Cycle Modulation
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication during the S-phase of the cell cycle. Its inhibition can lead to p53-independent apoptosis in tumor cells while causing a reversible cell cycle arrest in normal cells, making it an attractive target for cancer therapy. A class of compounds described as 5-heteroaryl-3-carboxamido-2-aryl pyrroles, which are structurally related to this compound, have been identified as potent inhibitors of Cdc7 kinase.
The development of these pyrrole-based inhibitors has led to the identification of lead compounds with significant biochemical potency and cellular activity. These compounds act as ATP-mimetic inhibitors, competing with ATP for binding to the kinase domain of Cdc7. Structure-activity relationship (SAR) studies have explored various substitutions on the pyrrole ring to optimize potency, selectivity, and pharmacokinetic properties. The ultimate goal of these efforts is the identification of a clinical candidate for the treatment of various cancers.
Table 5: Pyrrole-based Cdc7 Kinase Inhibitors
| Compound Class | Mechanism of Action | Therapeutic Target | Potential Indication |
|---|---|---|---|
| 5-heteroaryl-3-carboxamido-2-aryl pyrroles | ATP-mimetic inhibition of Cdc7 kinase | Cdc7 Kinase | Cancer |
Enhancer of Zeste Homologue 2 (EZH2) Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed in various cancers. rsc.orgnih.gov Inhibition of EZH2 has emerged as a promising therapeutic strategy for cancer treatment. nih.gov A novel series of pyrrole-3-carboxamide derivatives incorporating a pyridone fragment has been identified as potent EZH2 inhibitors. rsc.org
Through computational modeling and in vitro cellular assays, the compound DM-01 was identified as a powerful inhibitor of EZH2. rsc.org Western blot analysis confirmed that DM-01 significantly reduced the cellular levels of H3K27me3, the product of EZH2's methyltransferase activity, in K562 cells. rsc.org Furthermore, DM-01 demonstrated the ability to increase the transcription of DIRAS3, a downstream tumor suppressor gene regulated by EZH2, in a dose-dependent manner. rsc.org Knockdown of EZH2 in A549 lung cancer cells led to a decreased sensitivity to DM-01, further validating EZH2 as the target. rsc.org
Tubulin Polymerization Inhibition
Tubulin polymerization is a crucial process in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for anti-cancer drugs. Several pyrrole-based carboxamides have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov
Two novel pyrrole-based carboxamides, CA-61 and CA-84, have shown significant anti-cancer properties by interfering with the microtubule network. researchgate.netnih.gov Molecular docking studies revealed that these compounds bind to the colchicine-binding site on tubulin. researchgate.netnih.gov A tubulin polymerization assay confirmed that CA-61 and CA-84 strongly inhibit this process. researchgate.netnih.gov This inhibition of tubulin assembly was visually confirmed through immunofluorescence in cancer cells. researchgate.netnih.gov The disruption of microtubule function leads to a halt in cell cycle progression at the G2/M phase, ultimately inducing apoptosis. researchgate.net
The binding energies for CA-61 and CA-84 with tubulin were calculated to be -9.390 kcal/mol and -9.910 kcal/mol, respectively. researchgate.netnih.gov The interaction with key amino acid residues within the colchicine-binding site, such as THR 179, THR 353, LYS 254, and ASN 101, contributes to their inhibitory activity. researchgate.netnih.gov
Broad-Spectrum Anti-Proliferative Activity in Various Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. researchgate.netnih.gov This broad-spectrum activity highlights the potential of this chemical scaffold in the development of new anti-cancer agents.
Pyrrole-based carboxamides, including CA-61 and CA-84, have exhibited potent anti-cancer properties against various epithelial cancer cell lines, such as those from breast, lung, and prostate cancers. researchgate.netnih.gov Another study reported that a series of diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold showed superior potency against the A375P human melanoma cell line compared to the established drug Sorafenib. nih.gov Notably, compounds 8d, e, and 9a-d, f from this series displayed very high potencies against nine different melanoma cell lines. nih.gov The bisamide derivatives 9a-c and f, in particular, showed IC50 values in the two-digit nanomolar range across various melanoma cell lines. nih.gov
The anti-proliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. researchgate.netnih.gov For example, the tubulin polymerization inhibitors CA-61 and CA-84 cause cell cycle arrest in the G2/M phase, leading to programmed cell death. researchgate.net
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| CA-61 | Epithelial Cancers (Breast, Lung, Prostate) | Potent anti-cancer properties | researchgate.netnih.gov |
| CA-84 | Epithelial Cancers (Breast, Lung, Prostate) | Potent anti-cancer properties | researchgate.netnih.gov |
| Diarylureas/Diarylamides (8d, e, 9a-d, f) | Melanoma (9 cell lines) | Very high potency | nih.gov |
| Bisamide Derivatives (9a-c, f) | Melanoma | 2-digit nanomolar IC50 values | nih.gov |
Modulation of Central Nervous System Targets
In addition to their anti-cancer properties, certain analogues of this compound have been investigated for their effects on the central nervous system, particularly their interactions with serotonin receptors and transporters.
A series of new arylpiperazine-containing pyrrole-3-carboxamide derivatives have been synthesized and evaluated for their ability to target serotonin 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter. nih.gov These targets are implicated in the pathophysiology of depression, making their modulation a key strategy for developing new antidepressant medications.
Based on a previously reported lead compound, N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide, structural modifications were undertaken to improve binding affinity and reduce off-target effects, such as hERG channel inhibition. nih.gov Among the synthesized compounds, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide and 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxamide derivatives demonstrated favorable in vitro and in vivo activities, suggesting their potential as antidepressant agents. nih.gov
Another study focused on the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists for the 5-HT6 receptor, a target for cognitive enhancement. nih.gov This structural modification from a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide moiety resulted in a shift from neutral antagonism to inverse agonism at the Gs signaling pathway of the 5-HT6 receptor. nih.gov
Other Enzyme Inhibitory Activities (e.g., Cyclooxygenase-2 (COX-2))
The versatility of the pyrrole-3-carboxamide scaffold extends to the inhibition of other enzymes, such as Cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain, and its selective inhibition is a therapeutic goal for anti-inflammatory drugs with reduced gastrointestinal side effects.
While direct studies on this compound as a COX-2 inhibitor are limited, related pyrrole and pyrazole carboxamide structures have shown significant COX-2 inhibitory activity. For instance, a series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and identified as selective COX-2 inhibitors. nih.gov Similarly, certain 1H-pyrrole-2,5-diones have been developed as potent and selective COX-2 inhibitors. nih.gov These findings suggest that the broader pyrrole carboxamide chemical class has the potential to be adapted for COX-2 inhibition.
In Vitro Mechanism of Action (MoA) Elucidation
The in vitro elucidation of the mechanism of action for this compound and its analogues involves a variety of cellular and biochemical assays.
For the anti-cancer analogues, the primary mechanisms identified are the inhibition of EZH2 and tubulin polymerization. The MoA for EZH2 inhibition was established through Western blotting to detect changes in H3K27me3 levels and gene expression analysis of downstream targets. rsc.org For tubulin polymerization inhibitors, the MoA was elucidated using tubulin polymerization assays, immunofluorescence microscopy to visualize microtubule disruption, and cell cycle analysis by flow cytometry to demonstrate G2/M arrest. researchgate.netnih.gov
In the context of central nervous system targets, the MoA is determined through radioligand binding assays to measure the affinity of the compounds for specific serotonin receptors and transporters. nih.gov Functional assays are then used to determine whether the compounds act as agonists, antagonists, or inverse agonists at these receptors. nih.gov
The collective in vitro data provide a comprehensive understanding of how these pyrrole-based compounds exert their pharmacological effects at a molecular level.
Biochemical Assay Methodologies for Enzyme Activity Inhibition
The evaluation of enzyme inhibition is a foundational step in characterizing the pharmacological profile of compounds like this compound and its analogues. Modern drug discovery employs a variety of biochemical assays designed for sensitivity, high throughput, and safety. celtarys.com These assays directly measure the catalytic function of an enzyme, typically by quantifying the formation of a product or the consumption of a substrate. celtarys.com Advanced non-radioactive formats, such as fluorescence- and luminescence-based assays, are now predominant. celtarys.comreactionbiology.com
Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer high sensitivity for large-scale screening. celtarys.comraybiotech.com This technology was utilized in a high-throughput screening campaign to identify reversible inhibitors of the histone lysine demethylase KDM1A/LSD1. researchgate.net The campaign successfully identified a series of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide analogues, demonstrating the utility of TR-FRET in discovering novel inhibitors from large compound libraries. researchgate.net
Luminescence-based assays represent another powerful tool. The ADP-Glo™ Kinase Assay, for instance, quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. domainex.co.uk The assay works in a two-step process: first, any remaining ATP is depleted, and then the ADP is converted back into ATP, which drives a luciferase-based reaction to produce a light signal directly proportional to the initial kinase activity. domainex.co.uk This method has been successfully used to develop assay panels for kinases like MAP4K4, enabling the determination of inhibitor potency through concentration-response curves. domainex.co.uk
Biochemical assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which quantifies its potency against a specific enzyme. For a series of 5-heteroaryl-3-carboxamido-2-aryl pyrroles developed as Cdc7 kinase inhibitors, biochemical assays were employed to establish their inhibitory activity, with IC50 values determined from multiple experiments. acs.org
Table 1: Examples of Biochemical Assays for Pyrrole-3-Carboxamide Analogues
| Compound Series | Target Enzyme | Assay Methodology | Key Findings |
|---|---|---|---|
| N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | KDM1A/LSD1 | Time-Resolved FRET (TR-FRET) | Identified initial hit (compound 19, IC50 = 2.9 µM) and led to an optimized submicromolar inhibitor (compound 90, IC50 = 0.162 µM). researchgate.net |
| Pyrrolopyridinone Derivatives | MAP4K4 | ADP-Glo™ Kinase Assay | Enabled routine screening and measurement of 10-point concentration-response curves to determine inhibitor potency. domainex.co.uk |
| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles | Cdc7 Kinase | Biochemical Kinase Assay | Determined biochemical IC50 values, identifying compound 18 as a lead with submicromolar cellular potency. acs.org |
Cellular Pathway Analysis (e.g., Western Blot for Protein Phosphorylation Status, Cell Cycle Progression Studies)
While biochemical assays are essential for measuring direct enzyme inhibition, cellular assays are critical to confirm that a compound can engage its target within a complex biological system and exert a functional effect. reactionbiology.com These assays can reveal a compound's impact on specific signaling pathways and cellular processes like cell cycle progression. reactionbiology.comreactionbiology.com
Western Blot for Protein Phosphorylation Status
Western blotting is a widely used and fundamental technique for assessing the phosphorylation state of specific proteins within a cell. creative-proteomics.comrndsystems.combio-techne.com The method involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using antibodies that specifically recognize the phosphorylated form of a target protein to detect changes in its phosphorylation level. raybiotech.comrndsystems.com This provides direct evidence of a compound's ability to inhibit an upstream kinase in a cellular environment. reactionbiology.com
Researchers investigating 5-heteroaryl-3-carboxamido-2-aryl pyrroles as Cdc7 kinase inhibitors used Western blotting to confirm the mechanism of action. acs.org Treatment of A2780 cells with these compounds led to a dose-dependent inhibition of the phosphorylation of the MCM2 protein, a known substrate of Cdc7. acs.org Similarly, for a novel series of pyrrole-3-carboxamide derivatives targeting the enhancer of zeste homolog 2 (EZH2), Western blot analysis was used to show that the lead compound, DM-01, significantly reduced the cellular levels of trimethylated H3K27 (H3K27me3) in K562 cells, confirming target engagement and inhibition of the methyltransferase's activity in a cellular context. rsc.org
Cell Cycle Progression Studies
The cell cycle is a tightly regulated process that cancer cells often deregulate to achieve unscheduled proliferation. nih.gov Compounds that inhibit key regulators of the cell cycle are therefore of significant therapeutic interest. nih.gov The effect of a compound on cell cycle progression is commonly analyzed using flow cytometry, a technique that allows for rapid, quantitative analysis of individual cells. raybiotech.combio-techne.com
In the development of Cdc7 kinase inhibitors, fluorescence-activated cell sorting (FACS) was used to study the cell cycle profile of A2780 cells after treatment with a pyrrole derivative. acs.org This analysis can reveal if a compound causes cells to arrest in a specific phase of the cell cycle (e.g., G1, S, or G2/M), which is a characteristic functional outcome of inhibiting a cell cycle kinase like Cdc7. acs.orgnih.gov
Table 2: Cellular Pathway Analysis of Pyrrole-3-Carboxamide Analogues
| Compound Series / Analogue | Target Pathway | Methodology | Observed Effect |
|---|---|---|---|
| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles | Cdc7 Kinase Pathway | Western Blot | Inhibition of Ser40 phosphorylation on the MCM2 substrate in A2780 cells. acs.org |
| DM-01 | EZH2 Methyltransferase Pathway | Western Blot | Reduction of cellular H3K27me3 levels in K562 cells. rsc.org |
| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles | Cell Cycle Progression | Fluorescence-Activated Cell Sorting (FACS) | Analysis of cell cycle profile alterations in A2780 cells. acs.org |
Apoptosis Induction and Related Cellular Processes
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. researchgate.net Many anticancer agents function by inducing apoptosis in malignant cells. researchgate.net The induction of apoptosis is characterized by a series of distinct morphological and biochemical events that can be detected and quantified using various laboratory assays. nih.govpromega.com
Key events in the apoptotic cascade include the activation of caspase enzymes, which are critical mediators of the process, the loss of plasma membrane integrity, changes in mitochondrial function, and the fragmentation of DNA. nih.govthermofisher.com A variety of assays are available to detect these hallmarks:
Annexin V Staining: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when labeled with a fluorescent tag, it can be used to identify early apoptotic cells via flow cytometry or fluorescence microscopy. nih.gov
Caspase Activity Assays: The activation of effector caspases, such as caspase-3 and caspase-7, represents a point of commitment to apoptotic cell death. promega.com Luminescent or colorimetric assays can measure the activity of these enzymes directly from cell lysates or in living cells. promega.comthermofisher.com
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a cellular enzyme involved in DNA repair that is cleaved and inactivated by activated caspase-3. cellsignal.com The detection of cleaved PARP fragments by Western blot is a widely recognized indicator of apoptosis. cellsignal.com
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the DNA fragmentation that occurs during the later stages of apoptosis. cellsignal.com It enzymatically labels the ends of DNA breaks, allowing for the visualization of apoptotic cells.
Studies on a related pyrrolyl-pyrazole-carboxamide, RS 2780, demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis. researchgate.net The investigation showed that this compound interferes with mitochondrial structure and function, leading to the activation of the mitochondria-dependent apoptotic pathway. researchgate.net The occurrence of apoptosis was confirmed by the observation of several key biochemical hallmarks, including chromatin condensation, internucleosomal DNA fragmentation, cleavage of PARP-1, and the activation of caspases. researchgate.net
Table 3: Common Methodologies for Detecting Apoptosis
| Assay | Apoptotic Event Detected | Stage of Apoptosis |
|---|---|---|
| Annexin V Staining | Phosphatidylserine (PS) exposure on the outer plasma membrane. nih.govpromega.com | Early nih.gov |
| Caspase-Glo® 3/7 Assay | Activation of effector caspases 3 and 7. promega.com | Mid nih.gov |
| Western Blot for PARP | Cleavage of PARP enzyme by activated caspases. cellsignal.com | Mid cellsignal.com |
| TUNEL Assay | Internucleosomal DNA fragmentation. | Late nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyano-1H-pyrrole-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design can identify interactions between these factors to maximize yield and purity . Post-synthesis, employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm pyrrole ring substitution patterns and carboxamide functionality.
- IR : Identify the C≡N stretch (~2220 cm⁻¹) and carboxamide N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₆H₆N₃O: 148.0514) .
Q. How can aqueous solubility and stability of this compound be assessed for biological assays?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) at 25°C, using UV-Vis spectroscopy for quantification. For stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours, analyzing degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare with experimental cyclic voltammetry data to validate redox behavior. Molecular dynamics simulations (e.g., in COMSOL) can model solvation effects .
Q. How can conflicting data on the compound’s biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Experimental Design : Replicate assays under standardized conditions (e.g., ATP concentration, cell line viability controls).
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use cheminformatics tools (e.g., PubChem BioAssay) to compare structural analogs and activity cliffs .
Q. What reactor configurations are optimal for scaling up synthesis while minimizing byproducts?
- Methodology : Test continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) versus batch reactors. Monitor heat transfer and residence time using process analytical technology (PAT). CRDC subclass RDF2050112 (reaction fundamentals) provides guidelines for kinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
